2-(Adamantan-1-yl)-5-methyloxazole
Description
2-(Adamantan-1-yl)-5-methyloxazole is a heterocyclic compound featuring an adamantane moiety fused to a 5-methyl-substituted oxazole ring. Adamantane derivatives are renowned for their lipophilicity, metabolic stability, and capacity to interact with biological targets such as ion channels, receptors, and enzymes . The adamantane group enhances membrane permeability, while the oxazole ring may confer hydrogen-bonding or π-stacking interactions critical for target binding .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(1-adamantyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H19NO/c1-9-8-15-13(16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
InChI Key |
HLLIDGHNCQMXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-5-methyloxazole typically involves the reaction of adamantane derivatives with suitable oxazole precursors. One common method includes the reaction of 1-adamantylamine with 2-bromo-5-methyloxazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2-(Adamantan-1-yl)-5-methyloxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-5-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent like ethanol.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like amines or thiols into the oxazole ring.
Scientific Research Applications
2-(Adamantan-1-yl)-5-methyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s stability and lipophilicity make it useful in studying membrane interactions and as a probe in biological assays.
Medicine: Derivatives of 2-(Adamantan-1-yl)-5-methyloxazole have shown potential as antiviral and anticancer agents due to their ability to interact with specific molecular targets.
Industry: The compound is used in the development of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-5-methyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Adamantane-Containing Heterocycles
Key Observations :
- Oxazole vs. Oxadiazole : The oxazole ring (5-membered, one oxygen and one nitrogen) offers distinct electronic properties compared to oxadiazoles (5-membered, two nitrogens and one oxygen). Oxadiazoles exhibit stronger intermolecular interactions (e.g., C–H⋯O/N), enhancing crystal packing stability .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in oxadiazoles) enhance π–π interactions, while methyl groups (as in 5-methyloxazole) may optimize steric compatibility with hydrophobic enzyme pockets .
Pharmacological Activity Comparison
Key Observations :
- Antioxidant Activity : Adamantane benzoates with electron-withdrawing substituents (e.g., Cl) show enhanced radical scavenging, likely due to stabilized radical intermediates .
- Anti-Inflammatory vs. Antimicrobial : Nitrogen-containing adamantane derivatives (e.g., pyridinecarboxylates) prioritize anti-inflammatory effects, while isothiourea hybrids with morpholine/piperazine groups target microbial pathways .
- Antiviral Specificity : Oxadiazole derivatives with para-substituted aryl groups (e.g., nitro) exhibit strong anti-influenza activity, suggesting the adamantane-oxadiazole scaffold disrupts viral entry or replication .
Key Observations :
- Ester vs. Heterocycle Synthesis : Benzoates are synthesized under mild conditions (room temperature, DMF), whereas oxadiazoles require reflux and oxidizing agents (I₂) for cyclization .
- Characterization Consistency : X-ray diffraction is critical for confirming adamantane’s rigid, cage-like conformation and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
